molecular formula C12H17N3O B1414741 (4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1018258-85-9

(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone

Cat. No. B1414741
CAS RN: 1018258-85-9
M. Wt: 219.28 g/mol
InChI Key: OWBSSCGRYRJPTP-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group .


Synthesis Analysis

There is a related work on the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents . In this work, a series of novel derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The resolution of the structure was 2.20 Å .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been synthesized from starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to various derivatives. These syntheses offer insights into structural characteristics and potential applications in chemical research (Zheng Rui, 2010).
  • A study on the synthesis of related compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile provided structural confirmation through NMR, MS, and X-ray diffraction, illustrating the utility of these compounds in material and chemical sciences (Wu Feng, 2011).

Antimicrobial Activity

  • Various derivatives of the compound showed antimicrobial activities, as evidenced by studies focusing on novel pyridine derivatives. These findings highlight the potential use of these compounds in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Pharmacological Evaluation

  • In pharmacological research, derivatives of this compound have been evaluated as TRPV4 antagonists showing analgesic effects, indicating potential therapeutic applications (Naoki Tsuno et al., 2017).

Synthesis for Organic Chemistry

  • Research on efficient synthesis methods for compounds containing both piperidine and pyridine rings has been conducted, highlighting the significance of these compounds in organic synthesis and pharmaceutical research (Qun‐Zheng Zhang et al., 2020).

Crystallographic Studies

  • Crystallographic studies of related compounds, such as the adduct of (4-chlorophenyl)(piperidin-1-yl)methanone, have provided insights into the molecular structures, aiding in the understanding of the physical and chemical properties of these compounds (B. Revathi et al., 2015).

Biochemical Analysis

Biochemical Properties

(4-(Aminomethyl)piperidin-1-yl)(pyridin-3-yl)methanone plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable interaction is with tryptase beta-2, a serine protease found predominantly in mast cells . This compound binds to the active site of tryptase beta-2, inhibiting its enzymatic activity and thereby modulating inflammatory responses. Additionally, it interacts with other biomolecules such as factor Xa, another serine protease, indicating its broad-spectrum inhibitory potential .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In mast cells, it inhibits the release of pro-inflammatory mediators, thereby reducing inflammation . This compound also influences cell signaling pathways, particularly those involved in immune responses. By modulating gene expression, it can alter the production of cytokines and other signaling molecules, ultimately affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. It binds to the active site of tryptase beta-2, forming a stable complex that prevents substrate access and enzymatic activity . This inhibition leads to a decrease in the cleavage of substrates with arginine or lysine at the P1 position, thereby modulating downstream signaling pathways. Additionally, this compound can inhibit other serine proteases, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, maintaining its inhibitory activity for extended periods . It may undergo degradation under certain conditions, leading to a gradual decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of target enzymes and persistent anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tryptase beta-2 without causing significant adverse effects . At higher doses, it may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of target enzymes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its inhibitory activity. It interacts with enzymes such as tryptase beta-2 and factor Xa, modulating their activity and affecting metabolic flux . This compound may also influence the levels of metabolites involved in inflammatory responses, further contributing to its biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its inhibitory effects. The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized to the cytoplasm, where it interacts with target enzymes . Post-translational modifications and targeting signals may direct it to specific compartments or organelles, enhancing its inhibitory effects . This localization is essential for its role in modulating cellular processes and biochemical reactions .

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11/h1-2,5,9-10H,3-4,6-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBSSCGRYRJPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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